Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate

Description

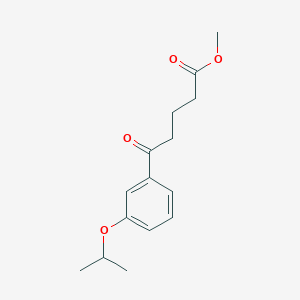

Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate is a synthetic compound designed as a potent antagonist of the OXE receptor, a G protein-coupled receptor implicated in inflammatory responses mediated by 5-oxo-ETE. Its structure features a 5-oxovalerate moiety linked to a 3-iso-propoxyphenyl group, which confers metabolic stability and enhanced receptor affinity.

Properties

IUPAC Name |

methyl 5-oxo-5-(3-propan-2-yloxyphenyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-11(2)19-13-7-4-6-12(10-13)14(16)8-5-9-15(17)18-3/h4,6-7,10-11H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKITYGCDIYIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Adapting the protocol from CN103044238A, diethyl oxalate undergoes aldol condensation with 3-isopropoxybenzaldehyde under basic conditions. Sodium methoxide facilitates transesterification, forming a β-keto ester intermediate. Cyclization and subsequent ring-opening yield the 5-oxovalerate skeleton, followed by esterification with methanol.

Key Steps:

-

Aldol Condensation :

-

Lactonization and Ring-Opening :

Acidic workup hydrolyzes the lactone, yielding 5-(3-isopropoxyphenyl)-5-oxovaleric acid. -

Esterification :

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Sodium methoxide | 78 |

| Temperature | 25–30°C | — |

| Solvent | Methanol | — |

| Reaction Time | 5–10 hours | — |

Advantages : High atom economy, mild conditions.

Limitations : Requires precise stoichiometry to avoid side products.

Method 2: Friedel-Crafts Acylation Followed by Esterification

Reaction Mechanism

The 3-isopropoxyphenyl group is introduced via Friedel-Crafts acylation using glutaric anhydride. Aluminum chloride catalyzes electrophilic substitution, forming 5-(3-isopropoxyphenyl)-5-oxopentanoic acid, which is esterified with methanol.

Key Steps:

-

Friedel-Crafts Acylation :

-

Esterification :

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 1.2 equiv AlCl₃ | 65 |

| Temperature | 0–5°C | — |

| Solvent | Dichloromethane | — |

Advantages : Direct aryl ketone formation.

Limitations : Low regioselectivity, requiring extensive purification.

Method 3: Claisen Condensation Approach

Reaction Mechanism

Ethyl acetoacetate undergoes Claisen condensation with methyl acrylate, followed by Suzuki coupling with 3-isopropoxyphenylboronic acid to install the aromatic group.

Key Steps:

-

Claisen Condensation :

-

Suzuki Coupling :

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 70 |

| Temperature | 80°C | — |

| Solvent | Toluene/Water | — |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Aldol Condensation | 78 | Low | High |

| Friedel-Crafts | 65 | Moderate | Moderate |

| Claisen/Suzuki | 70 | High | Low |

Optimization and Scalability Considerations

Scientific Research Applications

Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved often depend on the specific application or biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the 5-Oxovalerate Chain

Modifications to the 5-oxovalerate chain significantly influence potency and metabolic stability:

- 3-Methyl Substitution : Adding a methyl group to the 3-position of the 5-oxovalerate chain (e.g., compounds 34 and 53 ) increases potency by ~4-fold (IC₅₀ ~0.4 µM) compared to unsubstituted analogs. The methyl group stabilizes a bioactive conformation and blocks β-oxidation metabolism, enhancing in vivo stability .

- Bulky Groups (Dimethyl/Cyclopropyl) : Bulkier substituents at the 3-position reduce potency, likely due to steric hindrance disrupting receptor interaction .

- Halogenation : A 6-chloro substituent on the indole scaffold (e.g., compound 346 ) improves potency (IC₅₀ ~400 nM), while 5-chloro substitution is less effective. Bromine substitutions show similar efficacy to chlorine .

Table 1: Substituent Effects on 5-Oxovalerate Derivatives

Influence of Aromatic Ring Substituents

The electronic and steric properties of aromatic substituents modulate receptor binding:

- Fluorophenyl Derivatives (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate) : Fluorine’s electron-withdrawing effects may reduce electron density, altering binding affinity compared to iso-propoxyphenyl .

- Dimethoxyphenyl (e.g., Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate) : Methoxy groups increase hydrophobicity but may introduce metabolic liabilities due to demethylation pathways .

Table 2: Aromatic Substituent Comparisons

Stereochemical Considerations

Enantiomeric purity critically impacts activity:

- S-Enantiomer Superiority : In racemic mixtures (e.g., compound 346 ), the S-enantiomer (e.g., S-264 ) exhibits nearly all biological activity, with potency hundreds of times greater than the R-enantiomer .

- Enantiomeric Impurity : Impure preparations (e.g., 53b containing 1.3% active 53a ) may underestimate true IC₅₀ values, emphasizing the need for chiral synthesis .

Metabolic Stability and β-Oxidation Resistance

Biological Activity

Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as esters. Its molecular structure is characterized by an iso-propoxy group attached to a phenyl ring and a ketone functional group, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these bacteria are critical in assessing the compound's potency. For instance, preliminary data suggest MIC values in the range of 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis, indicating promising antibacterial potential .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported around 226 µg/mL for HeLa cells, suggesting moderate activity against cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with specific molecular targets within microbial and cancerous cells. Possible mechanisms include:

- Disruption of Cell Membranes : The compound may integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal reported on the efficacy of various fractions from plant extracts containing this compound against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

- Anticancer Research : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased annexin V staining and caspase activation .

Data Summary Table

Q & A

Q. What is the structural and functional significance of the 5-oxovalerate moiety in Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate?

The 5-oxovalerate group mimics the C1–C5 carboxylate region of 5-oxo-ETE, a natural OXE receptor agonist, and is essential for receptor binding. Conformational studies suggest that the oxo group stabilizes interactions with the receptor’s hydrophobic pocket. Methylation at the 3-position of the 5-oxovalerate chain enhances potency by favoring a bioactive conformation and blocking β-oxidation metabolism, as shown in liver homogenate assays .

Q. What synthetic strategies are effective for preparing this compound?

Key steps include:

- Esterification : Coupling the 5-oxovalerate chain with a methyl group via nucleophilic acyl substitution.

- Friedel-Crafts Acylation : Introducing the 3-iso-propoxyphenyl group to the valerate backbone.

- Protective Group Chemistry : Using tert-butyl or benzyl groups to prevent unwanted side reactions during synthesis, as demonstrated in analogous ethyl ester syntheses .

Q. How does the 3-iso-propoxyphenyl substituent influence the compound’s physicochemical properties?

The 3-iso-propoxyphenyl group enhances lipophilicity (logP ~2.7), improving membrane permeability. However, bulky substituents at this position can reduce solubility in aqueous buffers, necessitating formulation adjustments (e.g., DMSO/water mixtures) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize OXE receptor antagonism in 5-oxovalerate derivatives?

Methodological steps include:

- Analog Synthesis : Systematically modifying substituents (e.g., halogens, alkyl chains) at the 3-, 5-, and 6-positions of the indole or phenyl backbone.

- In Vitro Assays : Measuring IC50 values using calcium mobilization assays in neutrophils or eosinophils. For example, adding a 6-Cl substituent increases potency 4-fold (IC50 ~0.4 μM), while bulky groups (e.g., cyclopropyl) reduce activity .

- Molecular Modeling : Docking studies reveal that a "hairpin" conformation of the 5-oxovalerate and hexyl chains mimics 5-oxo-ETE’s bioactive structure, enabling high-affinity binding without receptor activation .

Q. Why do stereochemical differences drastically affect antagonist potency?

Chiral HPLC separation of racemic mixtures (e.g., compound 53 ) shows that the S-enantiomer (e.g., S-264) exhibits >100-fold higher potency than the R-enantiomer. This is attributed to optimal spatial alignment of the 3-methyl-5-oxovalerate group with the OXE receptor’s binding pocket, as confirmed by enantioselective synthesis and activity assays .

Q. How can researchers address metabolic instability in 5-oxovalerate-based antagonists?

- β-Oxidation Blocking : Introduce a 3-methyl group to sterically hinder metabolic degradation, as shown in rat liver homogenate studies .

- Prodrug Strategies : Mask the carboxylate group with ester prodrugs (e.g., ethyl esters) to improve oral bioavailability, leveraging methods validated in related compounds .

Q. What explains discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Perform hepatic microsome assays to identify metabolic hotspots (e.g., amide hydrolysis in compound 34 ).

- Absorption Studies : Use Caco-2 cell models to assess intestinal permeability. Structural modifications (e.g., reducing logP via polar groups) can mitigate poor absorption .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting SAR data for halogenated derivatives?

- Positional Isomerism : A 6-Cl substituent on the indole ring (compound 34 ) increases potency 4-fold, while 5-Cl (compound 51 ) reduces activity. This suggests receptor sensitivity to substituent orientation, validated by molecular dynamics simulations .

- Cross-Validation : Use orthogonal assays (e.g., GTPγS binding) to confirm receptor antagonism, ruling out off-target effects .

Q. What methodologies validate the conformational stability of 5-oxovalerate derivatives?

- Nuclear Magnetic Resonance (NMR) : Analyze rotational barriers around the 5-oxovalerate chain to confirm preferred conformations.

- X-ray Crystallography : Resolve crystal structures of receptor-ligand complexes, as done for S-264 .

Experimental Design Recommendations

Q. What controls are essential for calcium mobilization assays in eosinophils?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.